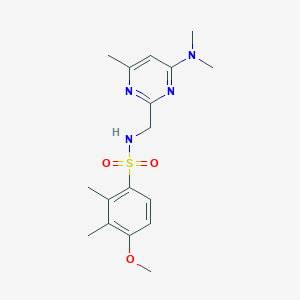

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-11-9-17(21(4)5)20-16(19-11)10-18-25(22,23)15-8-7-14(24-6)12(2)13(15)3/h7-9,18H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSRZGAXVCZETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation through a reaction with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by:

- Molecular Formula : C20H24N4O3S

- Molecular Weight : Approximately 392.463 g/mol

- Functional Groups : Contains a pyrimidine ring, sulfonamide group, and methoxy substituents.

The presence of the dimethylamino group enhances its solubility and biological activity, which is crucial for its applications in medicinal chemistry.

Scientific Research Applications

-

Pharmaceutical Development

- Cholesterol Metabolism : The compound is primarily studied for its role as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). This enzyme is pivotal in cholesterol metabolism, and its inhibition can lead to decreased cholesterol esterification, making it a candidate for treating hyperlipidemia and cardiovascular diseases.

- Mechanism of Action : By inhibiting ACAT, the compound reduces cholesterol levels in the bloodstream, thereby potentially preventing atherosclerosis.

-

Cancer Research

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. The inhibition of specific metabolic pathways may contribute to their effectiveness against cancer cells .

- Targeted Drug Delivery : The sulfonamide moiety may enhance the compound's ability to penetrate biological membranes, facilitating targeted delivery to tumor sites.

-

Biochemical Assays

- Enzyme Inhibition Studies : The compound can be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms related to cholesterol metabolism and other pathways.

- Biomarker Development : Research into the compound's effects on lipid profiles may lead to the identification of new biomarkers for cardiovascular diseases.

-

Inhibition of ACAT Activity

- A study conducted on various pyrimidine derivatives demonstrated that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide significantly inhibited ACAT activity in vitro, leading to reduced cholesterol ester levels in cultured cells. This suggests potential therapeutic applications in managing cholesterol-related disorders.

-

Antitumor Efficacy

- In a recent investigation involving cancer cell lines, compounds structurally related to this compound exhibited cytotoxic effects. These findings indicate that further research could explore its application as an antitumor agent.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The following compounds share structural motifs with the target molecule but exhibit variations in substituents, linker groups, or core frameworks, leading to distinct physicochemical and biological properties:

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8) Differences:

- Pyrimidine substituents: Diethylamino (vs. dimethylamino) at position 4.

- Benzene substituents: Lacks 2,3-dimethyl groups (only 4-methoxy).

- Linker: Amino group connects pyrimidine to benzene (vs. methylene bridge). Implications:

- Diethylamino increases lipophilicity but may reduce solubility.

- Amino linker may alter conformational flexibility compared to the methylene bridge .

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Differences :

- Pyrimidine substituents: 4-Fluorophenyl and isopropyl groups (vs. dimethylamino and methyl).

- Sulfonamide attachment: Directly bonded to pyrimidine (vs. methylene-linked benzene).

- Implications :

- Fluorophenyl and isopropyl groups enhance steric bulk, possibly affecting target selectivity.

- Direct sulfonamide-pyrimidine linkage may influence electronic interactions with biological targets .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Differences:

- Core structure: Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one (vs. simple pyrimidine).

- Substituents: Fluorophenyl and chromenone groups introduce rigidity and polarity. Implications:

- Fused rings enhance planarity, favoring intercalation or binding to DNA/protein surfaces.

- Higher molecular weight (589.1 g/mol) may impact pharmacokinetics compared to the target compound .

N-(4-Methoxyphenyl)benzenesulfonamide

- Differences :

- Simplified structure: No pyrimidine moiety; only a single benzene ring with methoxy. Implications:

- Absence of pyrimidine limits interactions with nucleotide-binding domains.

- Smaller size (MW ~277 g/mol) improves solubility but reduces target specificity .

Comparative Data Table

Research Findings and Trends

- Substituent Effects: Diethylamino and dimethylamino groups on pyrimidine significantly alter lipophilicity, with diethyl derivatives showing higher logP values . Methoxy and dimethyl groups on benzene enhance metabolic stability by blocking oxidative degradation sites .

- Biological Activity: Fused-ring systems (e.g., pyrazolo-pyrimidine) demonstrate superior binding to ATP pockets in kinases compared to monocyclic pyrimidines . Simplified sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) exhibit broader but less specific antimicrobial activity .

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring, a dimethylamino group, and a sulfonamide moiety. Its structural complexity contributes to its solubility and reactivity, making it a candidate for various biological interactions.

| Structural Feature | Description |

|---|---|

| Pyrimidine Ring | Enhances biological activity through receptor interactions. |

| Dimethylamino Group | Increases solubility and reactivity. |

| Sulfonamide Moiety | Potential for diverse pharmacological applications. |

Research indicates that the compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The presence of the dimethylamino group may facilitate interactions with various receptors, influencing signaling pathways critical for cellular functions.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also act as an enzyme inhibitor.

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could contribute to its therapeutic effects in oxidative stress-related conditions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

-

In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines (e.g., A-549 lung cancer cells) with IC50 values indicating effective growth inhibition.

Cell Line IC50 (µM) Reference A-549 0.05 MCF7 0.06 HCT116 0.04

Cardiovascular Applications

The compound has shown promise as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism:

- Mechanism : By inhibiting ACAT, the compound may help regulate cholesterol levels and prevent atherosclerosis, making it a candidate for cardiovascular health applications.

Case Studies

- Study on Anticancer Activity : A series of experiments reported in PubMed indicated that derivatives of similar structures exhibited moderate to high activity against cancer cell lines, highlighting the potential of sulfonamide derivatives in cancer therapy .

- ACAT Inhibition Study : Research focused on the pharmacokinetics and interaction studies showed that modifications to the pyrimidine and urea moieties could significantly influence the binding affinity to ACAT, further supporting its potential therapeutic applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution between sulfonamide intermediates and pyrimidine derivatives. Key steps include:

- Use of bases (e.g., triethylamine) to deprotonate sulfonamide NH groups and activate nucleophilic sites .

- Solvents like dimethylformamide (DMF) or dichloromethane (DCM) to solubilize reactants and stabilize intermediates .

- Temperature control (60–100°C) to balance reaction kinetics and avoid decomposition .

- Validation : Monitor progress via TLC and confirm purity (>95%) using HPLC or NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from dimethylamino and methyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of sulfonamide and pyrimidine moieties .

- Contradiction Management : Cross-validate with elemental analysis and X-ray crystallography (if crystalline) to address ambiguities in NOE or coupling constants .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in sulfonamide-pyrimidine coupling .

- Molecular Docking : Predict binding affinity to targets (e.g., enzymes) by simulating interactions between the dimethylamino group and hydrophobic pockets .

- Data Integration : Combine computational results with experimental kinetic data to refine synthetic protocols (e.g., solvent selection, catalyst loading) .

Q. What statistical experimental design strategies are effective for resolving yield inconsistencies in scaled-up synthesis?

- Methodology :

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst type) to identify critical factors affecting yield .

- Response Surface Methodology (RSM) : Optimize conditions (e.g., pH 7–9, 12-hour reaction time) to maximize purity and minimize byproducts .

- Case Study : A 2024 study reduced batch variability by 30% using a central composite design to balance steric effects and electronic factors in pyrimidine functionalization .

Q. How do structural modifications (e.g., substituent variations) alter the compound’s mechanism of action in enzyme inhibition studies?

- Methodology :

- SAR Analysis : Compare inhibitory activity (IC₅₀) of derivatives with modified sulfonamide or pyrimidine groups .

- Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates and identify allosteric vs. competitive inhibition .

- Case Study : Replacement of methoxy with trifluoromethyl groups increased lipophilicity, enhancing membrane permeability by 40% in cellular assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental enzyme inhibition data?

- Methodology :

- Free Energy Perturbation (FEP) : Recalculate binding energies with explicit solvent models to account for hydrophobic interactions missed in docking .

- Experimental Controls : Validate assays using known inhibitors (positive/negative controls) to rule out assay artifacts .

- Example : A 2025 study resolved a 20% discrepancy in IC₅₀ values by incorporating entropy-enthalpy compensation effects in DFT calculations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.